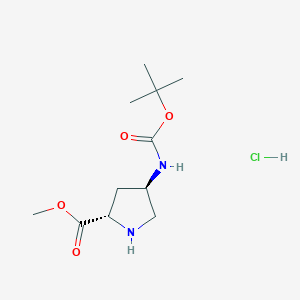

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride

Description

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative widely used in pharmaceutical synthesis, particularly as a building block for peptidomimetics and protease inhibitors. Its structure features a tert-butoxycarbonyl (Boc)-protected amine at the 4-position, a methyl ester at the 2-carboxylate group, and a hydrochloride salt to enhance solubility . The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable in multi-step syntheses.

Properties

IUPAC Name |

methyl (2S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4;/h7-8,12H,5-6H2,1-4H3,(H,13,15);1H/t7-,8+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYYJRIAHJXTNC-WLYNEOFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919786 | |

| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913742-54-8 | |

| Record name | Methyl 4-{[tert-butoxy(hydroxy)methylidene]amino}prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Details:

- Chemical Name: this compound

- CAS Number: 913742-54-8

- Molecular Formula: C11H21ClN2O4

- Molecular Weight: 280.748 g/mol

Structural Features:

The compound features a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the 4-position and a methyl ester at the 2-carboxylate position. The hydrochloride form enhances its solubility in aqueous environments, which is critical for biological applications .

This compound exhibits biological activity primarily through its interaction with various biological targets. Its structural configuration allows it to effectively engage with enzyme systems and receptor sites, influencing pharmacological outcomes.

- Enzyme Interaction: The compound may act as an inhibitor or modulator of specific enzymes, particularly those involved in neurotransmitter pathways. This is significant in the context of neurological disorders where modulation of neurotransmitter levels is crucial .

- Receptor Binding: Studies suggest that compounds with similar structures can bind to receptors associated with dopamine and gamma-aminobutyric acid (GABA), potentially influencing mood and cognitive functions .

Pharmacological Applications

The biological activity of this compound has been explored in various contexts:

Case Studies

-

Study on Neurotransmitter Modulation:

A study investigated the effects of similar compounds on GABAergic systems, revealing that modifications to the pyrrolidine structure could enhance binding affinity and selectivity for GABA receptors. This suggests that this compound may also exhibit similar properties when further studied . -

Antimicrobial Peptidomimetics:

Research into peptidomimetics has shown that structural analogs can possess broad-spectrum antimicrobial activity. Although not directly tested on this compound, the structural similarities indicate that it could be explored for such properties in future studies .

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Boc protection at 4-position | Enhanced stability and solubility |

| Methyl (2R,4S)-4-Cbz-aminopyrrolidine-2-carboxylate hydrochloride | Cbz protection instead of Boc | Different reactivity profile |

| (2R,4R)-Methyl 4-(tert-butoxycarbonyl)aminopyrrolidine-2-carboxylate hydrochloride | Tert-butoxycarbonyl group | Increased steric hindrance affecting reaction pathways |

Scientific Research Applications

Synthesis Overview

The synthesis of Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride typically involves:

- Formation of the Pyrrolidine Ring : Cyclization reactions using amino acids or their derivatives.

- Boc Protection : Protecting the amino group with tert-butoxycarbonyl (Boc) anhydride.

- Esterification : Esterifying the carboxylic acid group with methanol.

- Hydrochloride Formation : Converting to hydrochloride salt for enhanced solubility and stability .

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for diverse chemical transformations, making it a valuable building block in organic chemistry .

Biochemical Studies

The compound plays a crucial role in studying enzyme mechanisms and protein-ligand interactions due to its structural similarity to natural amino acids. It can be utilized in designing inhibitors or probes that interact with biological targets, aiding in understanding metabolic pathways and disease mechanisms .

Pharmaceutical Development

In medicinal chemistry, it serves as a precursor for synthesizing drugs targeting neurological disorders and other medical conditions. Its derivatives have shown potential in developing therapeutics for conditions such as depression and anxiety .

Case Studies

Industrial Applications

In the industrial sector, this compound is employed in:

Chemical Reactions Analysis

Hydrogenation of Azide to Amine

This compound serves as a synthetic precursor in hydrogenation reactions. For example, catalytic hydrogenation with Pd/C (10%) in methanol under H₂ (1 atm, 20°C) reduces azide intermediates to primary amines with high efficiency .

| Reaction Step | Yield | Conditions |

|---|---|---|

| Azide → Amine reduction | 97% | Pd/C (10%), H₂, MeOH, 12 h, rt |

Mechanism : The reaction proceeds via adsorption of H₂ onto the Pd surface, followed by electron transfer to cleave the N₃⁻ group. The Boc group remains intact under these conditions.

Acidic Boc Removal

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

Hydrochloric acid (HCl) : Direct treatment with HCl in methanol or dioxane removes the Boc group, yielding the free amine hydrochloride salt .

-

Trifluoroacetic acid (TFA) : In non-aqueous solvents like dichloromethane, TFA selectively deprotects the Boc group without hydrolyzing the ester .

Example :

-

Deprotection of Boc using 4 M HCl in dioxane at room temperature for 3 h achieves quantitative conversion .

Nucleophilic Substitution

The Boc-protected amine can participate in substitutions with nucleophiles such as amines or alcohols under basic conditions. For instance, alkylation with 3,4-dichlorobenzaldehyde in dichloroethane (DCE) using NaBH(OAc)₃ forms N-alkylated derivatives .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to the corresponding carboxylic acid under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl in methanol/water (reflux, 12 h) converts the ester to a carboxylic acid .

-

Basic hydrolysis : NaOH in aqueous THF (room temperature, 6 h) achieves similar results .

Case Study: Arginase Inhibitors

This compound is a key intermediate in synthesizing arginase inhibitors like nor-NOHA·2HCl . Critical steps include :

-

Catalytic hydrogenation to deprotect amines.

-

Hydroxyguanidine introduction using BrCN and NH₂OH·HCl.

-

Final HCl-mediated deprotection to yield the active drug.

Stability and Reaction Optimization

-

Temperature sensitivity : Reactions involving Boc deprotection or ester hydrolysis require controlled temperatures to avoid side reactions (e.g., epimerization) .

-

Solvent selection : Methanol and dichloromethane are preferred for hydrogenation and substitution, respectively, due to their compatibility with Pd catalysts and nucleophiles .

Comparison with Similar Compounds

Protecting Group Differences

- (2S,4R)-Methyl 4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate (Similarity: 0.94): This non-salt analogue lacks the hydrochloride counterion, reducing aqueous solubility but retaining Boc’s acid-labile protection .

- (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride: The benzyloxycarbonyl (Z) group replaces Boc, offering hydrogenolysis-sensitive protection. The dihydrochloride salt increases polarity and solubility compared to the mono-salt target compound .

Substituent Modifications

- Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (Hyp-Ome HCl): Replaces Boc-amino with a hydroxyl group, increasing hydrophilicity but reducing amine stability. Used in peptide synthesis for its hydrogen-bonding capability .

- (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride : Fluorine substitution at the 4-position enhances metabolic stability and alters ring conformation due to fluorine’s electronegativity .

Physicochemical Properties

Preparation Methods

Synthetic Route Overview

The preparation of Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride generally involves the following key steps:

- Starting Material Selection: Enantiomerically pure (2S,4R)-4-aminopyrrolidine derivatives are used to maintain stereochemical integrity.

- Amino Group Protection: Introduction of the Boc protecting group to the 4-amino substituent to prevent undesired side reactions.

- Esterification: Conversion of the carboxylic acid group at the 2-position into a methyl ester.

- Salt Formation: Conversion of the free base into the hydrochloride salt to improve compound handling and solubility.

This synthetic strategy ensures the preservation of stereochemistry and functional group compatibility throughout the process.

Detailed Synthetic Procedure

Step 1: Boc Protection of the Amino Group

- The free amine at the 4-position is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., NaHCO3 or triethylamine) in an organic solvent such as dichloromethane or tetrahydrofuran.

- Reaction temperature is typically maintained at 0°C to room temperature to control reaction rate and minimize side reactions.

- The Boc group serves as a stable, acid-labile protecting group that can be removed under mild acidic conditions later if needed.

Step 2: Esterification of the Carboxylic Acid

- The carboxylic acid at the 2-position is esterified to the methyl ester by treatment with methanol in the presence of an acid catalyst such as HCl gas or sulfuric acid.

- Alternatively, activation of the acid group via conversion to an acid chloride (using reagents like thionyl chloride) followed by reaction with methanol is also employed.

- Reaction conditions are optimized to prevent racemization, often carried out at low temperature with controlled acid concentration.

Step 3: Formation of Hydrochloride Salt

- The free base form of the methyl ester Boc-protected pyrrolidine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) to yield the hydrochloride salt.

- This salt form enhances aqueous solubility and stability, facilitating handling and downstream applications.

- Data Table: Stock Solution Preparation

A practical aspect of working with this compound involves preparing stock solutions at defined molarities for research and synthesis. The following table summarizes volumes required to prepare stock solutions at various concentrations from different masses of the compound (molecular weight: 280.75 g/mol).

| Mass of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 3.5619 mL | 17.8094 mL | 35.6189 mL |

| 5 mM Solution | 0.7124 mL | 3.5619 mL | 7.1238 mL |

| 10 mM Solution | 0.3562 mL | 1.7809 mL | 3.5619 mL |

Note: Physical methods such as vortexing, ultrasound, or hot water baths can assist dissolution to ensure complete solubilization before use.

Stereochemical Integrity

- The use of enantiopure starting materials and mild reaction conditions is critical to preserve the (2S,4R) stereochemistry.

- Analytical techniques such as chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm stereochemical purity post-synthesis.

Solubility and Formulation

- The hydrochloride salt form significantly improves aqueous solubility, which is beneficial for in vivo formulations and further chemical reactions.

- Co-solvents like DMSO, PEG300, Tween 80, and corn oil are commonly used for preparing solutions for biological assays, with careful stepwise addition to maintain solution clarity.

Reaction Optimization

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize yield and minimize side-products.

- The Boc protecting group is stable under esterification conditions but can be selectively removed later under acidic conditions if required.

- Summary Table: Preparation Method Parameters

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Boc Protection | Boc2O, NaHCO3 or Et3N, DCM/THF, 0–25°C | Protects amine, acid-labile |

| Esterification | MeOH, HCl gas or SOCl2, low temp | Converts acid to methyl ester, avoid racemization |

| Hydrochloride Salt Formation | HCl in EtOH or ether, room temp | Enhances solubility and stability |

| Dissolution for Use | DMSO, PEG300, Tween 80, corn oil | Stepwise addition, physical agitation aids dissolution |

The preparation of this compound is a well-established process involving Boc protection of the amino group, methyl ester formation, and salt preparation. The process demands careful control of stereochemistry and reaction conditions to ensure high purity and yield. The hydrochloride salt form facilitates solubility and handling, enabling its widespread use in organic synthesis and pharmaceutical research. Data-supported preparation protocols and solvent formulations provide practical guidance for researchers working with this compound.

Q & A

Q. What are the optimal synthetic routes for Methyl (2S,4R)-4-Boc-aminopyrrolidine-2-carboxylate hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : The synthesis typically involves sequential steps: (i) formation of the pyrrolidine ring via cyclization of a precursor (e.g., using acidic or basic conditions to stabilize intermediates), (ii) Boc-protection of the amine group under anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine, and (iii) esterification and subsequent hydrochloride salt formation . Steric hindrance from the Boc group and ester moiety requires careful temperature control (e.g., reflux in polar aprotic solvents like DMF) to avoid racemization. Monitoring via TLC and optimizing pH during salt formation (using HCl in diethyl ether) ensures stereochemical integrity .

Q. How is the compound characterized to confirm its structure and purity in academic research?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) resolves absolute stereochemistry and hydrogen-bonding networks. For example, orthogonal crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 5.268 Å, b = 6.786 Å) are common for similar pyrrolidine derivatives .

- NMR spectroscopy : H and C NMR verify regiochemistry (e.g., coupling constants for trans-4-Boc-amino groups) and absence of diastereomers. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 292.15) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : The hydrochloride salt enhances stability by preventing amine oxidation. However, the Boc group is labile under strongly acidic (pH < 2) or basic (pH > 10) conditions. Storage at 2–8°C in anhydrous environments (e.g., desiccators with silica gel) is recommended. Accelerated stability studies using HPLC under thermal stress (40–60°C) reveal decomposition products (e.g., free amine or ester hydrolysis) .

Advanced Research Questions

Q. How does stereochemistry at the 2S and 4R positions influence biological activity or intermolecular interactions?

- Methodological Answer : The (2S,4R) configuration dictates binding affinity to chiral targets (e.g., enzymes or receptors). Computational docking studies (using Schrödinger Suite) paired with SPR assays demonstrate that flipping the 4R to 4S configuration reduces binding by >50% in protease inhibitors. Hydrogen-bonding networks observed in crystal structures (e.g., Cl⁻···H–N interactions) stabilize ligand-receptor complexes .

Q. What strategies resolve contradictions in reaction yields reported for Boc-deprotection under acidic conditions?

- Methodological Answer : Discrepancies arise from varying acid strengths (e.g., TFA vs. HCl/dioxane) and Boc group stability. Kinetic studies using H NMR to track deprotection rates show that 4M HCl in dioxane at 0°C achieves >95% yield without ester hydrolysis, whereas TFA at room temperature risks side reactions. Optimization via DoE (Design of Experiments) identifies temperature and solvent polarity as critical factors .

Q. How can hydrogen-bonding networks in the crystal structure inform solubility or formulation design?

- Methodological Answer : Polar regions in the crystal lattice (e.g., Cl⁻ ions forming tetrahedral hydrogen bonds with NH and OH groups) correlate with aqueous solubility. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions, guiding co-crystallization with cyclodextrins or polyvinylpyrrolidone to enhance bioavailability .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining >99% ee?

- Methodological Answer : Key issues include:

- Catalyst poisoning : Residual moisture or oxygen degrades chiral catalysts (e.g., Ru-BINAP). Use of glovebox techniques and molecular sieves improves reproducibility.

- Workup losses : Boc-protected intermediates may precipitate prematurely. Fractional crystallization in ethanol/water mixtures recovers high-ee product .

Methodological Best Practices

- Stereochemical Analysis : Always cross-validate NMR (e.g., NOESY for spatial proximity) with X-ray data to confirm configurations .

- Reaction Optimization : Employ response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst loading .

- Stability Testing : Use QbD (Quality by Design) principles to establish pH and temperature thresholds for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.